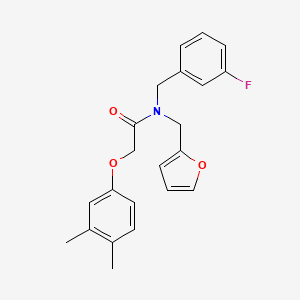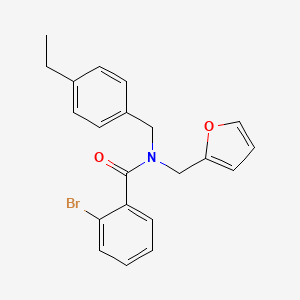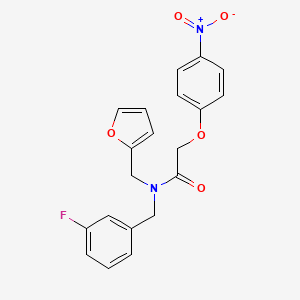![molecular formula C20H22N2O3 B11397421 2-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene](/img/structure/B11397421.png)
2-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene is an organic compound that features a benzimidazole ring fused with an oxolane ring and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Oxolane Ring Formation: The oxolane ring can be introduced via cyclization reactions involving diols and appropriate reagents.
Ether Linkage Formation: The final step involves the formation of the ether linkage through nucleophilic substitution reactions, where the benzimidazole derivative reacts with an appropriate alkylating agent.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
- 2-{2-[(oxolan-2-yl)methoxy]ethoxy}ethan-1-ol
- Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-
Comparison:
- Structural Differences: While similar compounds may share the oxolane or ether linkage, the presence of the benzimidazole ring in 2-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene makes it unique.
- Functional Properties: The benzimidazole ring imparts distinct chemical and biological properties, potentially enhancing its bioactivity and making it suitable for specific applications.
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole |
InChI |
InChI=1S/C20H22N2O3/c1-23-17-9-4-5-10-18(17)25-14-12-22-16-8-3-2-7-15(16)21-20(22)19-11-6-13-24-19/h2-5,7-10,19H,6,11-14H2,1H3 |
InChI Key |
PCYPMXZXKKEREU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{2-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11397347.png)
![4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397351.png)

![3,5,9-trimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11397359.png)
![N-(4-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11397363.png)
![4-(3-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11397366.png)
![3-(4-chlorobenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11397367.png)
![5-butyl-4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397372.png)
![3-tert-butyl-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11397399.png)

![2-(3-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11397416.png)

![5-chloro-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11397438.png)

